
(1-Benzyl-2-methylpiperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Benzyl-2-methylpiperidin-2-yl)methanol” is a chemical compound with the molecular formula C14H21NO. It has a molecular weight of 219.33 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO/c1-14(12-16)9-5-6-10-15(14)11-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“(1-Benzyl-2-methylpiperidin-2-yl)methanol” is a liquid at room temperature . Its exact mass and monoisotopic mass are both 205.146664230 g/mol . It has a topological polar surface area of 23.5 Ų .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes
Methanol serves as both a C1 synthon and a hydrogen source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This method tolerates various amines and enables the synthesis of pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization. Additionally, it facilitates tandem reactions converting nitroarenes to N-methylated amines and anilines, including the synthesis of drug molecules such as benzocaine and butamben, highlighting the synthetic value of this advanced N-methylation reaction (Sarki et al., 2021).
Synthesis of Novel Chiral Ligands
The straightforward synthesis of enantiopure compounds based on l-pipecolinic acid demonstrates the preparation of novel chiral ligands. These ligands have shown unique behavior in the stereocontrol of catalytic reactions, indicating the importance of the appropriate combination of substituents on the structural scaffold for catalytic activity and enantioselectivity (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Methanol as a Building Block and Fuel
- Methanol Production and Applications: Methanol is highlighted as a significant building block for creating more complex chemical structures and as a clean-burning fuel. The conversion of CO2 to methanol presents a method for reducing CO2 emissions, with methanol synthesis being a major consumer of hydrogen. The production of DME, hydrogen, and the utilization in direct methanol fuel cells (DMFC) are among the most promising future applications of methanol (Dalena et al., 2018).
Advanced Materials and Chemical Processes
- Coking of Zeolites During Methanol Conversion: This research investigates the deactivation of acidic zeolite catalysts during methanol conversion, providing insights into how spatial constraints interfere with the reaction mechanisms. The study also explores the formation of unsaturated hydrocarbons and the auto-catalytic increase in reaction rate, contributing to the understanding of methanol's role in catalytic processes (Schulz, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(1-benzyl-2-methylpiperidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(12-16)9-5-6-10-15(14)11-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLESIGNGEUHSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-2-methylpiperidin-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


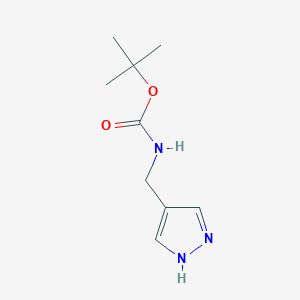
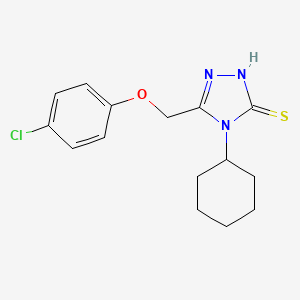
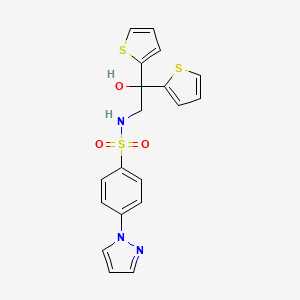
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)
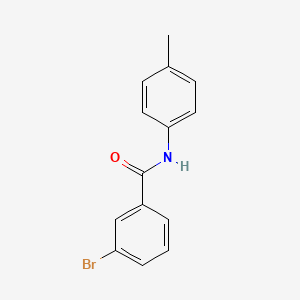

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)
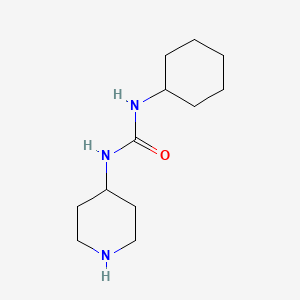

![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)
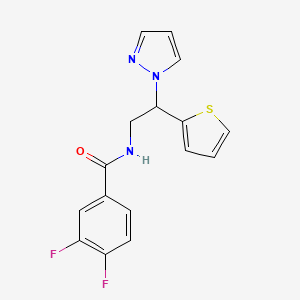

![2-[(2-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)